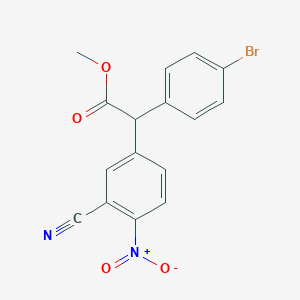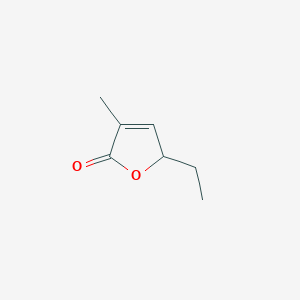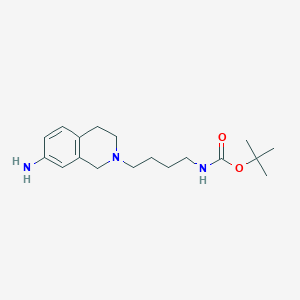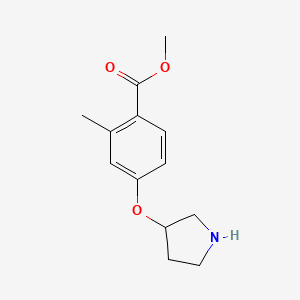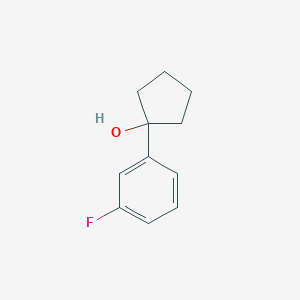![molecular formula C11H17NO B12088818 (2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL is an organic compound with a chiral center, making it optically active. It belongs to the class of amino alcohols, which are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon atom. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available 4-isopropylbenzaldehyde.
Reductive Amination: The aldehyde group of 4-isopropylbenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The resulting imine is then hydroxylated to introduce the hydroxyl group, forming the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction pathway and conditions.
科学研究应用
(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic properties, such as its use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of (2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2R)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL: The enantiomer of the compound, differing in the spatial arrangement of the amino and hydroxyl groups.
2-Amino-2-phenylethanol: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-Amino-2-[4-(methyl)phenyl]ethanol: Contains a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness
(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL is unique due to its chiral center and the presence of the isopropyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound in asymmetric synthesis and as a potential therapeutic agent.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChI 键 |
XUXBDVIKYGKHEV-LLVKDONJSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CO)N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B12088739.png)
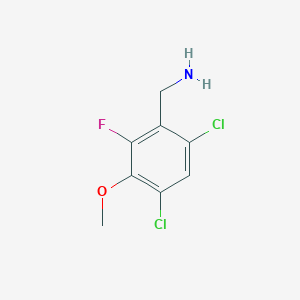
![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)



